molecular formula C9H9NO B169605 1H-Indol-6-ol, 7-methyl- CAS No. 19500-06-2

1H-Indol-6-ol, 7-methyl-

Cat. No.: B169605
CAS No.: 19500-06-2
M. Wt: 147.17 g/mol
InChI Key: ZFLFDTYWOYKUKH-UHFFFAOYSA-N
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Description

1H-Indol-6-ol, 7-methyl- (CAS: 1167056-18-9) is an indole derivative with a hydroxyl group at position 6 and a methyl group at position 5. Its molecular formula is C₉H₉NO, and it has a molecular weight of 147.18 g/mol .

Key spectral data include:

  • InChIKey: FQFKFEHJKYITSU-UHFFFAOYSA-N
  • SMILES: OC1=CC=2NC=CC2C=C1C
    The hydroxyl group at position 6 enables hydrogen bonding, while the methyl group at position 7 enhances lipophilicity, affecting solubility and bioavailability .

Properties

CAS No.

19500-06-2

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

7-methyl-1H-indol-6-ol

InChI

InChI=1S/C9H9NO/c1-6-8(11)3-2-7-4-5-10-9(6)7/h2-5,10-11H,1H3

InChI Key

ZFLFDTYWOYKUKH-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C1NC=C2)O

Canonical SMILES

CC1=C(C=CC2=C1NC=C2)O

Origin of Product

United States

Chemical Reactions Analysis

1.1. Indole Ring Construction

The indole core is typically synthesized via methods such as the Fischer indole synthesis , which involves cyclization of phenylhydrazines with ketones. For 7-methyl-1H-indol-6-ol , substituents can be introduced during this step. For example:

  • Reacting methyl-substituted phenylhydrazines (e.g., 4-methylphenylhydrazine) with ketones ensures the methyl group is positioned at the 7-position of the indole ring .

  • Subsequent oxidation or hydrolysis can introduce the hydroxyl group at position 6, though this requires careful control to avoid over-oxidation .

ReagentPositionProduct
4-Methylphenylhydrazine77-Methylindole
H₂O₂/K₂CO₃67-Methyl-1H-indol-6-ol

1.2. Functionalization at the 6-Position

The hydroxyl group at position 6 can be further functionalized using nucleophilic substitution or electrophilic aromatic substitution :

2.1. Nucleophilic Substitution at Position 6

The hydroxyl group at position 6 can act as a leaving group under acidic or basic conditions. For example:

  • PBr₃-mediated bromination : Converts the hydroxyl to a bromide, enabling substitution with methyl nucleophiles .

  • Microflow-assisted substitution : Rapid generation of reactive intermediates (e.g., methyl halides) suppresses dimerization, as demonstrated in indole-3-methyl halide syntheses .

Reaction Mechanism :

  • Activation : Protonation of the hydroxyl group (R-OH → R-OH₂⁺).

  • Substitution : Attack by a methyl nucleophile (e.g., CH₃I) at position 6.

  • Elimination : Formation of the methylated product .

2.2. Electrophilic Substitution at Position 7

The methyl group at position 7 can be introduced via electrophilic substitution, leveraging the activating effects of the hydroxyl group:

  • Friedel-Crafts alkylation : Requires a directing group to favor substitution at position 7 .

  • Ullmann coupling : Palladium-catalyzed coupling of aryl halides with methyl nucleophiles .

3.1. Microflow Reactor Technology

Microflow reactors enable precise control of reaction time and temperature, critical for unstable intermediates:

  • Rapid generation of methyl electrophiles : Achieved in 0.02 seconds at 25°C, minimizing dimerization .

  • Diluted conditions : Reduces intermolecular side reactions, achieving yields of 93 ± 2% under optimized conditions .

ParameterValueYield
Reaction time0.02 s93 ± 2%
Temperature25°C
Concentration0.0500 M

3.2. Stability of Intermediates

The hydroxyl group at position 6 stabilizes the indole ring but complicates substitution reactions:

  • In situ generation : Avoids isolating unstable intermediates, as demonstrated in indole-3-methyl halide syntheses .

  • Protecting groups : Temporary protection of the hydroxyl group (e.g., silylation) can redirect substitution to position 7 .

4.1. Dimerization/Oligomerization

The electron-rich indole ring and reactive substituents promote side reactions:

  • Batch vs. microflow : Batch conditions lead to oligomerization, while microflow reactors suppress these pathways .

  • Reproducibility : Structural revisions of indole derivatives highlight the need for rigorous characterization .

4.2. Scalability

  • Two-step synthesis : Coupling nitrobenzene reduction with indole formation achieves yields up to 84% on a 50 mmol scale .

  • Material applications : The indole ring and hydroxyl group enable non-covalent interactions, relevant for functional materials.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

(a) 5-Methyl-1H-indol-6-ol (CAS: 1167056-18-9)
  • Structure : Hydroxyl at position 6, methyl at position 3.
  • Molecular Formula: C₉H₉NO (same as 7-methyl isomer).
  • Spectral distinction: The $ ^1H $-NMR chemical shifts for aromatic protons differ due to substituent proximity. For example, the hydroxyl proton in 5-methyl derivatives shows downfield shifts (~8.6 ppm in DMSO-d₆) compared to 7-methyl analogues .
(b) 1H-Indol-6-ol (CAS: 2380-86-1)
  • Molecular Formula: C₈H₇NO.
  • Key Differences :
    • Lacks the methyl group, leading to lower lipophilicity (calculated logP: 1.2 vs. 1.8 for 7-methyl derivative) .
    • Reduced steric bulk increases reactivity in electrophilic substitution reactions, such as bromination or nitration .

Functional Group Variations

(a) 1-Benzyl-1H-indol-6-ol
  • Structure : Benzyl group at position 1, hydroxyl at position 4.
  • Synthesis : Prepared via palladium-catalyzed hydroxylation of 6-chloro-1-benzylindole (82% yield) .
  • Key Differences :
    • The benzyl group enhances steric bulk, reducing solubility in polar solvents (e.g., water solubility <1 mg/mL).
    • UV-Vis spectra show a red shift (~10 nm) compared to 7-methyl-1H-indol-6-ol due to extended conjugation .
(b) 3-(2-Aminoethyl)-5-methoxy-1H-indol-6-ol (CAS: 2426-82-6)
  • Structure: Methoxy at position 5, aminoethyl at position 3, hydroxyl at position 6.
  • Properties: The methoxy group increases electron density, stabilizing the aromatic ring (pKa ~10.1) . Aminoethyl side chain enables chelation with metal ions, relevant in antioxidant studies .

Q & A

Q. What are the recommended synthetic routes for 1H-Indol-6-ol, 7-methyl- in laboratory settings?

  • Methodological Answer : Synthesis typically involves modifying indole derivatives. A common approach includes introducing substituents via electrophilic substitution or catalytic reduction. For example, 5-methoxy-1H-indol-6-ol analogs are synthesized using chlorinating agents (e.g., triphenylphosphine-CCl₄ in acetonitrile) followed by catalytic hydrogenation . Reaction optimization should focus on temperature control (0–70°C) and solvent selection (e.g., PEG-400/DMF mixtures for CuI-mediated click chemistry) to improve yields . Purification via flash chromatography (e.g., 70:30 EtOAc:hexane) or recrystallization is critical for isolating high-purity products .

Q. How can researchers characterize the structure and purity of 1H-Indol-6-ol, 7-methyl-?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • 1H/13C NMR : Assign peaks based on indole ring proton environments (e.g., δ 8.5–6.5 ppm for aromatic protons) and substituent effects (e.g., methoxy groups at δ ~3.7 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ expected at m/z 163.17 for analogs like 5-methoxy-1H-indol-6-ol) .
  • TLC : Monitor reaction progress using Rf values in optimized solvent systems (e.g., 70:30 EtOAc:hexane) .

Q. What factors influence the stability of 1H-Indol-6-ol, 7-methyl- during storage?

  • Methodological Answer : Stability is affected by light, temperature, and oxidation. Store the compound in amber vials at –20°C under inert gas (N₂/Ar). Degradation products (e.g., quinones from oxidation) can be monitored via HPLC with UV detection (λ = 280 nm) . Pre-purge solvents with nitrogen to minimize oxidation during handling.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 1H-Indol-6-ol derivatives?

  • Methodological Answer : Discrepancies often arise from variations in compound purity, assay conditions, or metabolite interference. To address this:
  • Standardize assays : Use identical cell lines (e.g., HEK-293 for cytotoxicity) and controls (e.g., ascorbic acid for antioxidant studies) .
  • Metabolite profiling : Identify active metabolites (e.g., glucuronide conjugates) via LC-MS/MS and compare their bioactivity to the parent compound .
  • Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple replicates to validate potency trends .

Q. What computational strategies predict the reactivity of 1H-Indol-6-ol, 7-methyl- in electrophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distributions on the indole ring. For example:
  • HOMO-LUMO analysis : Identify reactive sites (e.g., C-3 position in indole derivatives) for electrophilic attack .
  • Molecular docking : Predict binding affinities for enzyme targets (e.g., cytochrome P450 isoforms) to rationalize metabolic pathways .
    Software like Gaussian or Schrödinger Suite is recommended, with basis sets (e.g., B3LYP/6-31G*) optimized for organic molecules.

Q. How can X-ray crystallography improve structural validation of 1H-Indol-6-ol derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides unambiguous structural data. Key steps:
  • Crystallization : Use vapor diffusion with solvents like ethyl acetate/hexane at 4°C .
  • Data collection : Employ synchrotron radiation for high-resolution datasets (≤ 0.8 Å).
  • Refinement : Use SHELXL for small-molecule refinement, incorporating anisotropic displacement parameters and hydrogen bonding networks .

Q. What methodologies quantify degradation kinetics of 1H-Indol-6-ol, 7-methyl- under physiological conditions?

  • Methodological Answer : Perform accelerated stability studies:
  • Buffer systems : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C .
  • Sampling : Collect aliquots at fixed intervals (0, 24, 48 hrs) and analyze via UPLC-QTOF to track degradation products.
  • Kinetic modeling : Apply first-order or Weibull models to estimate half-life (t₁/₂) and shelf-life .

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